3-Phenylimidazo[1,2-a]pyrazine
Overview
Description
3-Phenylimidazo[1,2-a]pyrazine is a heterocyclic compound that features a fused imidazole and pyrazine ring system with a phenyl group attached at the third position.
Mechanism of Action
Target of Action
3-Phenylimidazo[1,2-a]pyrazine is a versatile scaffold in organic synthesis and drug development Imidazo[1,2-a]pyridines, a similar class of compounds, have been used in various pharmaceutical applications, suggesting that they may interact with a wide range of biological targets .
Mode of Action
It’s known that imidazo[1,2-a]pyrazines can undergo various radical reactions for direct functionalization, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions can alter the compound’s interaction with its targets, leading to changes in its biological activity .
Biochemical Pathways
Imidazo[1,2-a]pyrazines are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
One study has indicated that a derivative of imidazo[1,2-a]pyrazine demonstrated reasonable physiochemical and pharmacokinetic properties .
Result of Action
Compounds with a similar imidazo[1,2-a]pyrazine scaffold have been shown to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antifungal, antiallergic, antibacterial, anti-hiv, antiviral, and anti-convulsant activities .
Action Environment
It’s known that the compound’s storage temperature is 28°c, suggesting that temperature could be a factor influencing its stability .
Biochemical Analysis
Biochemical Properties
It is known that imidazo[1,2-a]pyrazine derivatives, to which 3-Phenylimidazo[1,2-a]pyrazine belongs, have been shown to exhibit a wide range of biological activities .
Cellular Effects
It is known that imidazo[1,2-a]pyrazine derivatives can exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrazine with benzaldehyde in the presence of an acid catalyst, leading to the formation of the imidazo[1,2-a]pyrazine core . Another approach involves the use of palladium-catalyzed cross-coupling reactions to introduce the phenyl group at the desired position .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as continuous flow chemistry, which allows for the efficient and consistent production of the compound. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Phenylimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Phenylimidazo[1,2-a]pyrazine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar fused ring system but with a pyridine ring instead of a pyrazine ring.
Imidazo[1,2-a]pyrimidine: Another related compound with a pyrimidine ring.
Imidazo[1,2-a]pyrazine derivatives: Various derivatives with different substituents at specific positions.
Uniqueness: 3-Phenylimidazo[1,2-a]pyrazine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its phenyl group at the third position enhances its reactivity and potential for functionalization, making it a versatile scaffold for the development of new compounds with diverse applications .
Properties
IUPAC Name |
3-phenylimidazo[1,2-a]pyrazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-4-10(5-3-1)11-8-14-12-9-13-6-7-15(11)12/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMSCCBWPBGOOGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C3N2C=CN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80609878 | |
Record name | 3-Phenylimidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80609878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126052-34-4 | |
Record name | 3-Phenylimidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80609878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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